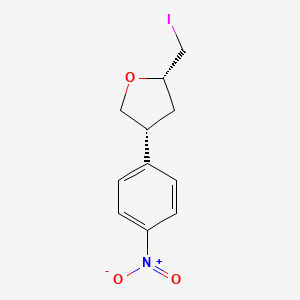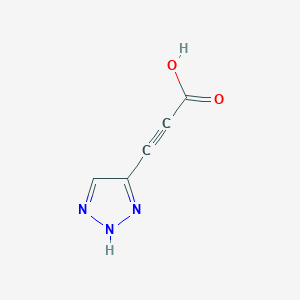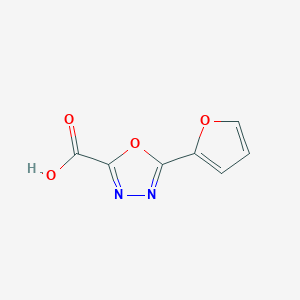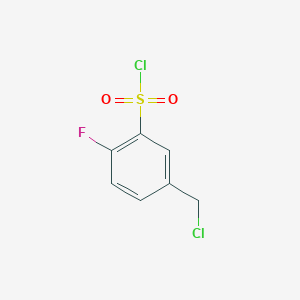![molecular formula C12H9Cl2NO2 B13195972 [6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol](/img/structure/B13195972.png)
[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol is a chemical compound with the molecular formula C12H9Cl2NO2 It is known for its unique structure, which includes a pyridine ring substituted with a dichlorophenoxy group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol typically involves the reaction of 2,3-dichlorophenol with 3-pyridylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridine ring or the dichlorophenoxy group.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives of the pyridine ring or dichlorophenoxy group.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
[6-(2,3-Dichlorophenoxy)pyridin-2-yl]methanol: Similar structure but with the methanol group attached to a different position on the pyridine ring.
[6-(2,3-Dichlorophenoxy)pyridin-4-yl]methanol: Another positional isomer with different chemical properties.
[6-(2,3-Dichlorophenoxy)phenyl]methanol: Lacks the pyridine ring, leading to different reactivity and applications.
Uniqueness
[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dichlorophenoxy group with a pyridine ring and methanol group makes it a versatile compound for various research applications.
属性
分子式 |
C12H9Cl2NO2 |
|---|---|
分子量 |
270.11 g/mol |
IUPAC 名称 |
[6-(2,3-dichlorophenoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-2-1-3-10(12(9)14)17-11-5-4-8(7-16)6-15-11/h1-6,16H,7H2 |
InChI 键 |
XNMXMPSWMNXULL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=NC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13195938.png)


![1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13195970.png)
![1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)

